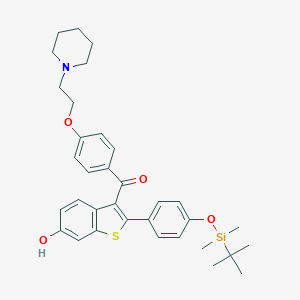

4'-tert-Butyldimethylsilyl-6-hydroxy-Raloxifen

Übersicht

Beschreibung

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is synthesized by reacting Raloxifene with tert-butyldimethylsilyl chloride. It is primarily used in the synthesis of Raloxifene 6-glucuronide .

Wissenschaftliche Forschungsanwendungen

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is primarily used in scientific research for the synthesis of Raloxifene 6-glucuronide. This compound is valuable in studies related to:

Chemistry: Understanding the synthesis and reactions of Raloxifene derivatives.

Biology: Investigating the biological activity and metabolism of Raloxifene.

Medicine: Exploring the pharmacokinetics and pharmacodynamics of Raloxifene and its metabolites.

Industry: Developing new synthetic routes and improving the production of Raloxifene derivatives

Wirkmechanismus

Target of Action

It is a reaction product of raloxifene , which is known to primarily target estrogen receptors .

Mode of Action

Raloxifene is known to act as a selective estrogen receptor modulator .

Biochemical Pathways

Raloxifene is known to modulate the activity of estrogen receptors, which are involved in a variety of biological processes .

Pharmacokinetics

As a derivative of raloxifene, it may have similar pharmacokinetic properties .

Result of Action

Raloxifene is known to have tissue-selective effects due to its selective modulation of estrogen receptors .

Action Environment

Like all drugs, its action and efficacy may be influenced by a variety of factors, including the patient’s physiological condition, the presence of other drugs, and environmental factors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves the following steps :

Reaction of Raloxifene with tert-butyldimethylsilyl chloride: This reaction produces a mixture of compounds, including 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene.

Lewis acid-mediated coupling: The phenol group of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is coupled with methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate to form a single product with the desired stereochemistry at the anomeric center.

Heating with lithium hydroxide: The product is heated in dioxane to 60°C, followed by deprotection with tetrabutylammonium fluoride to yield Raloxifene 6-glucuronide.

Industrial Production Methods

While specific industrial production methods for 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene are not detailed, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene undergoes several types of chemical reactions, including:

Substitution reactions: The tert-butyldimethylsilyl group can be substituted under specific conditions.

Coupling reactions: The phenol group can participate in coupling reactions with various reagents.

Common Reagents and Conditions

tert-Butyldimethylsilyl chloride: Used in the initial synthesis step.

Lewis acids: Used in the coupling reactions.

Lithium hydroxide and tetrabutylammonium fluoride: Used in the deprotection steps.

Major Products Formed

The major product formed from these reactions is Raloxifene 6-glucuronide, which is a significant metabolite of Raloxifene .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Raloxifene: The parent compound, a selective estrogen receptor modulator.

Raloxifene 6-glucuronide: The major metabolite synthesized from 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene.

Other Raloxifene derivatives: Various derivatives synthesized for research and therapeutic purposes.

Uniqueness

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is unique due to its role in the synthesis of Raloxifene 6-glucuronide. This specific modification allows for the study of Raloxifene’s metabolism and its tissue-selective effects, providing valuable insights into the pharmacological properties of Raloxifene and its derivatives .

Biologische Aktivität

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (4'-TBDMS-6-OH-Ral) is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the treatment and prevention of osteoporosis in postmenopausal women. This article explores the biological activity of 4'-TBDMS-6-OH-Ral, focusing on its synthesis, metabolic pathways, and potential therapeutic applications.

Structural Characteristics

4'-TBDMS-6-OH-Ral has the molecular formula and a molecular weight of approximately 587.85 g/mol. The introduction of the tert-butyldimethylsilyl (TBDMS) group at the 4' position enhances the compound's lipophilicity and stability, potentially improving its pharmacological properties compared to Raloxifene itself.

Synthesis Process

The synthesis of 4'-TBDMS-6-OH-Ral typically involves reacting Raloxifene with TBDMS chloride in the presence of a base, such as triethylamine. This reaction selectively protects the hydroxyl group at the 6th position, facilitating the formation of Raloxifene 6-glucuronide (R6G), a major metabolite of Raloxifene.

While 4'-TBDMS-6-OH-Ral itself does not exhibit specific biological activity, it serves as an important intermediate in the synthesis of R6G. R6G is formed through the enzymatic action of UDP-glucuronosyltransferase (UGT), which plays a crucial role in drug metabolism. The understanding of this metabolic pathway is essential for evaluating the efficacy and safety profile of Raloxifene and its derivatives .

Pharmacokinetics

As a derivative of Raloxifene, 4'-TBDMS-6-OH-Ral is expected to share similar pharmacokinetic properties. The pharmacokinetics of Raloxifene involves absorption, distribution, metabolism, and excretion processes that are influenced by various factors, including patient physiology and concurrent medications .

Therapeutic Applications

Research indicates that compounds like 4'-TBDMS-6-OH-Ral may enhance therapeutic outcomes in treating osteoporosis and other estrogen-related conditions due to their improved stability and potential bioavailability. Studies have suggested that modifications like silylation can lead to better pharmacokinetic profiles compared to traditional SERMs .

Comparative Analysis

The following table summarizes key compounds related to 4'-TBDMS-6-OH-Ral, highlighting their structural modifications and primary uses:

| Compound Name | Structural Modification | Primary Use |

|---|---|---|

| Raloxifene | None | Osteoporosis treatment |

| Tamoxifen | Ethylene bridge between phenolic rings | Breast cancer treatment |

| Bazedoxifene | Additional phenolic group | Menopausal symptom relief |

| 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | tert-butyldimethylsilyl group addition | Potential osteoporosis treatment |

Study on Metabolism

A significant study investigated the metabolic pathways of Raloxifene, revealing that its glucuronidation primarily occurs via UGT enzymes. This process is crucial for understanding how modifications like those present in 4'-TBDMS-6-OH-Ral can influence drug metabolism and therapeutic efficacy .

Neuroprotective Effects

Research has also explored the neuroprotective effects of Raloxifene in models of brain injury. It was found that Raloxifene could modulate intracellular calcium levels and enhance autophagy while suppressing apoptosis in neuronal cells. These findings suggest that derivatives like 4'-TBDMS-6-OH-Ral may have broader applications beyond osteoporosis treatment .

Clinical Implications

The clinical implications of using silylated derivatives such as 4'-TBDMS-6-OH-Ral include potential improvements in patient compliance due to better pharmacokinetic profiles and reduced side effects associated with traditional SERMs. Ongoing research aims to further elucidate these benefits through clinical trials.

Eigenschaften

IUPAC Name |

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41NO4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442305 | |

| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174264-46-1 | |

| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.